Product packaging for Di-desfluoro Ezetimibe(Cat. No.:CAS No. 1251741-03-3)

Di-desfluoro Ezetimibe

Cat. No.: B1455064
CAS No.: 1251741-03-3
M. Wt: 373.4 g/mol
InChI Key: IJEWIYYVWUMFCU-XPWALMASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Di-desfluoro Ezetimibe, with the CAS number 1251741-03-3 and molecular formula C 24 H 23 NO 3 , is a structurally characterized impurity of the cholesterol-lowering drug Ezetimibe . This compound is also known by its systematic name, (3R,4S)-4-(4-Hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]-1-phenyl-2-azetidinone . Process-related impurities like this compound are critical to identify and control during the synthesis of Active Pharmaceutical Ingredients (APIs) to ensure final product safety and quality . It serves as a vital reference standard in analytical chemistry, specifically for impurity profiling of Ezetimibe . Utilizing this compound in High-Performance Liquid Chromatography (HPLC) method development and validation ensures that Ezetimibe drug substances and products meet stringent regulatory and pharmacopoeial guidelines, such as those from the ICH, by accurately quantifying this specific impurity . Furthermore, this impurity is relevant in the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the FDA . The product is supplied with comprehensive characterization data, including 1 H-NMR, Mass Spectrometry, and HPLC, to guarantee its identity and purity for research applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO3 B1455064 Di-desfluoro Ezetimibe CAS No. 1251741-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1251741-03-3

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

(3R,4S)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]-1-phenylazetidin-2-one

InChI

InChI=1S/C24H23NO3/c26-20-13-11-18(12-14-20)23-21(15-16-22(27)17-7-3-1-4-8-17)24(28)25(23)19-9-5-2-6-10-19/h1-14,21-23,26-27H,15-16H2/t21-,22+,23-/m1/s1

InChI Key

IJEWIYYVWUMFCU-XPWALMASSA-N

SMILES

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of Di Desfluoro Ezetimibe Formation

Comprehensive Analysis of Synthetic Pathways Leading to Di-desfluoro Ezetimibe (B1671841)

The formation of Di-desfluoro Ezetimibe as an impurity during the synthesis of Ezetimibe is primarily linked to the presence of a desfluoro impurity in one of the key starting materials. researchgate.netnih.govresearchgate.netnih.govsemanticscholar.org Specifically, the impurity (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, also known as desfluoro ezetimibe, can arise and persist through various synthetic steps, ultimately leading to the di-desfluorinated final product. researchgate.netnih.govresearchgate.net

The typical synthesis of Ezetimibe involves several intermediates. One common route begins with a key intermediate, often referred to as Eze-1 in the literature. nih.govnih.gov If this starting material contains a desfluoro analogue, this impurity will likely be carried through the subsequent reaction sequence to yield this compound. researchgate.netnih.gov Studies have reported the presence of desfluoro ezetimibe in the final drug product at levels ranging from 0.05% to 0.15%. researchgate.netnih.govnih.gov

The structural similarity between Ezetimibe and its desfluoro and di-desfluoro analogues makes their separation challenging. researchgate.netresearchgate.net This necessitates careful control of impurity levels from the very beginning of the synthetic process. researchgate.netresearchgate.net

Investigation into the Chemical Reaction Mechanisms Governing Di-desfluorination during Ezetimibe Synthesis

The primary mechanism for the formation of this compound is not a direct di-desfluorination of the Ezetimibe molecule itself, but rather the carrying through of a desfluoro impurity from an early-stage intermediate. researchgate.netnih.gov The term "di-desfluoro" in this context refers to the absence of the two fluorine atoms that are normally present on the two phenyl rings of the Ezetimibe structure.

The initial desfluoro impurity, (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, lacks one of the fluorine atoms. nih.gov When this impurity is present in a subsequent intermediate that itself contains a fluorophenyl group, the final product will be the di-desfluoro analogue.

A detailed investigation into the synthesis of Ezetimibe has identified and characterized this desfluoro impurity. nih.gov The mechanism of its initial formation can be attributed to the use of starting materials that lack the fluorine substituent on one of the phenyl rings. For instance, if a non-fluorinated phenyl derivative is used instead of a 4-fluorophenyl derivative at a key coupling stage, the resulting intermediate will be desfluorinated. This impurity then proceeds through the remaining synthetic steps to yield the final this compound.

Development of Targeted Synthetic Routes for this compound and its Stereoisomers

While primarily considered an impurity, the targeted synthesis of this compound and its stereoisomers can be achieved for research and analytical purposes. The synthetic pathway for this compound mirrors the synthesis of Ezetimibe itself, with the crucial difference being the intentional use of non-fluorinated starting materials. nih.govsemanticscholar.org

For example, a synthetic route analogous to a reported Ezetimibe synthesis can be employed. semanticscholar.org This would involve starting with a non-fluorinated version of the key intermediate, Eze-1. This desfluoro-Eze-1 is then taken through the same reaction sequence used for Ezetimibe, which includes several steps of protection, coupling, and deprotection, to ultimately yield this compound. nih.govnih.govsemanticscholar.org

The stereochemistry of this compound is critical and is controlled by the stereochemistry of the starting materials and the stereoselectivity of the reactions employed. nih.govresearchgate.net The synthesis of specific stereoisomers would require the use of chiral starting materials and stereoselective reactions, such as asymmetric reductions or cycloadditions, similar to those developed for the synthesis of Ezetimibe. nih.govresearchgate.netacs.org

The following table outlines a generalized synthetic sequence for this compound, based on analogous Ezetimibe syntheses.

StepReactantsReagents and ConditionsProduct
1Desfluoro Eze-1 IntermediateProtecting groups, coupling agentsProtected Di-desfluoro Intermediate
2Protected Di-desfluoro IntermediateDeprotection agentsThis compound

This table represents a generalized pathway. Specific reagents and conditions would be adapted from established Ezetimibe syntheses.

Control Strategies for this compound Formation within Ezetimibe Manufacturing Processes

Given that the presence of this compound in the final active pharmaceutical ingredient (API) is undesirable, stringent control strategies are implemented during the manufacturing of Ezetimibe. The primary focus of these strategies is to control the level of the initial desfluoro impurity in the starting materials and key intermediates. researchgate.netnih.govresearchgate.netnih.gov

Key control strategies include:

Incoming Raw Material Testing: Rigorous testing of starting materials, particularly the key intermediate often referred to as Eze-1, to ensure the level of the corresponding desfluoro impurity is below a specified limit. nih.govnih.gov Research has suggested specifying the content of the desfluoro impurity in the Eze-1 intermediate to be no more than 0.10%. nih.govresearchgate.netnih.govsemanticscholar.org

In-Process Controls: Monitoring the levels of the desfluoro impurity at various stages of the synthesis using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.govnih.gov This allows for the early detection of any deviations and the implementation of corrective actions.

Process Optimization: Designing and optimizing the synthetic process to minimize the formation of impurities. This can include the careful selection of reagents, solvents, and reaction conditions.

Purification Techniques: While challenging due to the similar physicochemical properties, purification methods such as crystallization can be optimized to reduce the levels of this compound in the final product. researchgate.net

The following table summarizes the key control points and the analytical methods used for monitoring.

Control PointImpurity MonitoredAnalytical MethodAcceptance Criteria
Starting Material (e.g., Eze-1)Desfluoro Eze-1HPLC≤ 0.10% nih.govnih.govsemanticscholar.org
Final Drug SubstanceThis compoundHPLC≤ 0.15% (as a known impurity) nih.gov

By implementing these control strategies, manufacturers can ensure that the level of this compound in the final Ezetimibe drug substance remains within the acceptable limits set by regulatory authorities. nih.gov

Advanced Analytical Characterization and Quantification of Di Desfluoro Ezetimibe

Chromatographic Method Development for High-Resolution Separation and Quantification

High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation and quantification of Di-desfluoro Ezetimibe (B1671841) in the presence of the active pharmaceutical ingredient (API), Ezetimibe, and other related substances. nih.govijpsr.com

The development of selective and sensitive chromatographic methods is essential for monitoring Di-desfluoro Ezetimibe, which can be present at levels ranging from 0.05% to 0.15%. nih.govnih.govresearchgate.net Optimization of these methods involves careful selection of the stationary phase, mobile phase composition, gradient elution program, and detection wavelength to achieve the desired performance.

Several reversed-phase HPLC and UPLC methods have been successfully developed. For instance, a gradient HPLC method utilizing a Zorbax Rx C8 column has been employed for the analysis of related substances in Ezetimibe. nih.gov Another effective method uses a Water X-Select CSH C18 column, which is also a C18 stationary phase, demonstrating its suitability for this type of separation. ijpsr.com UPLC methods, offering higher resolution and faster analysis times, have been developed using columns like the ChromPEARL SH C18. semanticscholar.org The optimization process focuses on achieving sharp peaks, good resolution, and low detection limits for accurate quantification. ijpsr.com

Below is a table summarizing typical parameters for HPLC and UPLC methods used in the analysis of this compound.

ParameterHPLC Method 1HPLC Method 2UPLC Method
Column Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm) nih.govWater X-Select CSH C18 (100 mm x 4.6 mm, 2.5 µm) ijpsr.comChromPEARL SH C18 (150 mm x 2.0 mm, 1.7 µm) semanticscholar.org
Mobile Phase A Potassium dihydrogen phosphate (B84403) buffer (pH 7.5) nih.gov0.1% Trifluoroacetic acid in water ijpsr.comPotassium dihydrogen phosphate buffer (pH 7.57) semanticscholar.org
Mobile Phase B Acetonitrile (B52724) nih.gov0.1% Trifluoroacetic acid in acetonitrile ijpsr.comAcetonitrile semanticscholar.org
Elution Mode Gradient nih.govGradient ijpsr.comGradient semanticscholar.org
Flow Rate 1.1 mL/min nih.gov1.0 mL/min ijpsr.com0.4 mL/min semanticscholar.org
Detection Wavelength 220 nm nih.gov254 nm ijpsr.com220 nm semanticscholar.org
Column Temperature 35 °C nih.govNot Specified40 °C semanticscholar.org
Injection Volume 10 µL nih.govNot Specified2 µL semanticscholar.org

Achieving baseline resolution between this compound, Ezetimibe, and other process-related or degradation impurities is a primary goal of method development. ijpsr.com Due to the structural similarity between this compound and the parent drug, co-elution can be a significant challenge. nih.gov

The most effective strategy for achieving separation is the use of gradient elution in reversed-phase chromatography. nih.govijpsr.com By systematically varying the proportion of the organic solvent (Mobile Phase B) over the course of the analysis, compounds with minor differences in polarity can be resolved. For example, a gradient program for an HPLC method might start with a low percentage of acetonitrile, which is gradually increased to elute the more retained components. nih.gov One specific HPLC method successfully separated this compound, which eluted at a relative retention time (RRT) of 0.97 relative to Ezetimibe. nih.gov Another method reported the retention time for this compound at 12.51 minutes, while Ezetimibe eluted at 13.032 minutes, demonstrating successful separation. ijpsr.com

The choice of stationary phase is also critical. C8 and C18 columns are commonly used and provide the necessary hydrophobic interactions for retaining and separating these compounds. nih.govresearchgate.net In some complex separations involving multiple chiral and achiral impurities, specialized chiral stationary phases have been explored to resolve all compounds simultaneously. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification of impurities. nih.gov Following chromatographic separation, the eluent is introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data, confirming the molecular weight of the compound.

In the case of this compound, LC-MS analysis was instrumental in its initial identification. nih.govnih.gov Using electrospray ionization (ESI) in the positive ion mode, the impurity exhibited a molecular ion at an m/z of 392. nih.gov This corresponds to a molecular weight of 391 amu. This mass is 18 amu less than that of Ezetimibe, which is consistent with the substitution of a fluorine atom (atomic weight ~19) with a hydrogen atom (atomic weight ~1). nih.gov This data provides unequivocal evidence for the identity of the impurity as this compound. nih.govresearchgate.net

Spectroscopic and Spectrometric Methodologies for Structural Elucidation of this compound

Once an impurity is isolated, spectroscopic techniques are employed to elucidate its precise chemical structure, including stereochemistry. nih.govnih.gov Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods used for this purpose.

NMR spectroscopy is the most powerful technique for the complete structural characterization of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments was used to confirm its structure and differentiate it from Ezetimibe. nih.govnih.gov

The key difference observed in the ¹H NMR spectrum of this compound compared to Ezetimibe is the presence of an additional proton signal in the aromatic region. nih.gov In the ¹³C NMR spectrum, the characteristic splitting pattern caused by carbon-fluorine coupling, which is present for eight aromatic carbons in Ezetimibe, is reduced to only four carbons in the desfluoro analog. nih.gov

The most direct evidence comes from ¹⁹F NMR. The ¹⁹F NMR spectrum of Ezetimibe shows two distinct multiplets for the two fluorine atoms on the different phenyl rings. nih.gov In contrast, the spectrum for this compound shows only one multiplet, confirming the absence of one of the fluorine atoms. nih.gov These combined NMR data provide unambiguous confirmation of the desfluoro structure. nih.gov

Spectral Data ComparisonEzetimibeThis compound
¹H NMR Aromatic region shows a specific pattern corresponding to two different fluorophenyl groups. nih.govShows one additional proton signal in the aromatic region compared to Ezetimibe. nih.gov
¹³C NMR Exhibits fluorine splitting patterns on eight different aromatic carbons. nih.govFluorine splitting is observed on only four aromatic carbons. nih.gov
¹⁹F NMR Shows two multiplets (e.g., at -116.40 and -118.75 ppm) corresponding to the two fluorine atoms. nih.govShows only one multiplet (e.g., at -116.43 ppm), confirming the presence of a single fluorine atom. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound was recorded and compared with that of Ezetimibe to ensure the core functional groups of the molecule remained intact after the structural modification. nih.gov

The spectrum would be expected to show characteristic absorption bands for the key functional groups present in the molecule, such as:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ from the hydroxyl groups.

C-H stretch: Absorptions for aromatic and aliphatic C-H bonds, typically around 2850-3100 cm⁻¹.

C=O stretch: A strong, sharp band around 1670-1760 cm⁻¹ corresponding to the β-lactam carbonyl group.

C=C stretch: Bands in the 1450-1600 cm⁻¹ region indicating the presence of aromatic rings.

Validation of Analytical Methods for this compound in Accordance with Regulatory Guidelines

The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose. For quantifying an impurity like this compound, this process is mandated by global regulatory bodies to ensure product quality and safety. The primary guidelines governing this process are the International Council on Harmonisation (ICH) Q2(R1) guideline, along with directives from agencies such as the U.S. Food and Drug Administration (FDA). jordilabs.compharmavalidation.inloesungsfabrik.de These validations are crucial for methods used in quality control, stability studies, and regulatory submissions. synzeal.com

Analytical methods, most commonly High-Performance Liquid Chromatography (HPLC), must be validated to prove they are reliable, reproducible, and accurate for the quantification of this compound. researchgate.netijpsr.com The validation process evaluates a series of specific performance characteristics. pharmavalidation.inaltabrisagroup.com

Key Validation Parameters:

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, or degradation products. ich.org For this compound, this is typically demonstrated by spiking the Ezetimibe drug substance with the impurity and showing that the chromatographic peaks are well-separated without interference. ich.orgresearchgate.net

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. altabrisagroup.com For an impurity like this compound, this is established over a range from the quantitation limit up to 120% of the specification limit. pharmavalidation.in A high correlation coefficient (r² > 0.99) is typically required to prove linearity. ijpsr.com

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: Accuracy measures the closeness of the test results to the true value. altabrisagroup.com It is often determined by spiking a placebo or the drug product with known amounts of the this compound reference standard at different concentration levels (e.g., 80%, 100%, 120%). pharmavalidation.in High recovery percentages (typically within 80-120% for impurities) demonstrate the accuracy of the method. pharmavalidation.in

Precision: Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories. The precision is expressed as the relative standard deviation (%RSD) of the results. altabrisagroup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. altabrisagroup.com For impurities, a sensitive method with a low LOQ is critical for ensuring that even trace amounts can be reliably controlled.

The table below summarizes typical validation results for an HPLC method developed for a closely related desfluoro impurity of Ezetimibe, which are representative of the performance expected for a this compound method. ijpsr.com

Validation ParameterTypical ResultRegulatory Guideline (ICH Q2(R1))
Specificity No interference at the retention time of the analyte.The method must be able to differentiate the analyte from other substances.
Linearity Range 0.03 µg/mL to 1.5 µg/mLProportionality of response to concentration over a defined range.
Correlation Coefficient (r²) > 0.999A high correlation coefficient indicates a strong linear relationship.
Accuracy (Recovery) 98% - 102%The closeness of test results to the true value.
Precision (%RSD) < 2.0%Degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest concentration that can be quantified with acceptable precision and accuracy.

This is an interactive table. You can sort and filter the data.

Development of Reference Standards and Certified Reference Materials for this compound

The availability of a high-quality reference standard is a prerequisite for the accurate quantification of this compound. nih.gov A reference standard is a highly purified compound that is used as a measurement base for analytical tests. synthinkchemicals.com The qualification and use of impurity reference standards are essential for ensuring consistent product performance and adhering to regulatory requirements throughout pharmaceutical development. synthinkchemicals.com

Development and Characterization:

The development of a reference standard for this compound involves several critical steps:

Synthesis and Isolation: The compound must be synthesized or isolated from bulk drug material. researchgate.netnih.gov Chemical synthesis is often the preferred route as it can yield a greater quantity of the required material.

Purification: Extensive purification, often using techniques like recrystallization or preparative chromatography, is performed to achieve a very high level of chemical purity (typically >95% or higher). nih.govlgcstandards.com

Comprehensive Characterization: The identity and structure of the purified compound must be unequivocally confirmed. synzeal.com This is accomplished through a combination of advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the detailed molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. nih.gov

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule. The data from these analyses provides definitive structural confirmation. glppharmastandards.com

Purity Determination: The purity of the reference standard is determined using a highly accurate and precise analytical method, such as a validated HPLC method. lgcstandards.com The certificate of analysis (CoA) accompanying the standard will provide comprehensive characterization data. synthinkchemicals.com

Certified Reference Materials (CRMs):

A Certified Reference Material (CRM) is a reference standard of the highest metrological quality. sigmaaldrich.com It is produced by a recognized body and is accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.com The use of a CRM, when available, provides the highest level of confidence in analytical measurements and is often traceable to national or international standards, such as those from USP. sigmaaldrich.com For pharmaceutical applications, CRMs provide a convenient and cost-effective alternative to preparing in-house working standards and are critical for quality control and release testing. sigmaaldrich.com

Biochemical and Metabolic Fate Investigations of Di Desfluoro Ezetimibe in Vitro

Comparative Metabolic Stability Studies of Di-desfluoro Ezetimibe (B1671841) and Ezetimibe in Microsomal Systems

In vitro metabolic stability assays using liver or intestinal microsomes are crucial for predicting a drug's intrinsic clearance and potential for first-pass metabolism. nuvisan.comnih.gov Ezetimibe itself is considered a metabolically stable compound, particularly with respect to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govsemanticscholar.org However, it is also known to be rapidly and extensively metabolized via Phase II conjugation reactions. drugbank.comnih.gov

While direct comparative metabolic stability data between Di-desfluoro Ezetimibe and Ezetimibe in microsomal systems are not extensively detailed in publicly available literature, the metabolic fate of Ezetimibe provides a strong predictive framework. Ezetimibe's stability in the absence of cofactors for conjugation, followed by rapid metabolism in their presence, is a key characteristic. Given that this compound differs from Ezetimibe only by the absence of a fluorine atom on the N-phenyl ring—a position not directly involved in its primary metabolic pathway—it is anticipated to exhibit a similar stability profile. researchgate.net It would likely be stable against Phase I CYP-mediated metabolism but susceptible to Phase II glucuronidation.

Table 1: Metabolic Stability Profile of Ezetimibe in Microsomal Systems

Compound Metabolic Pathway Stability in Microsomes (Phase I) Metabolism in Microsomes (Phase II)

This table summarizes the known metabolic characteristics of Ezetimibe, which are inferred to be similar for this compound pending direct comparative studies.

Identification of Potential Biotransformation Pathways and Metabolites of this compound

The primary biotransformation pathway for Ezetimibe is extensive first-pass metabolism in the small intestine and liver. drugbank.comfrontiersin.org This occurs almost exclusively via a Phase II glucuronide conjugation reaction. drugbank.com The main pathway involves the glucuronidation of the phenolic 4-hydroxyphenyl group to form its principal and pharmacologically active metabolite, Ezetimibe-glucuronide (also known as SCH 60663). nih.govnih.gov This metabolite accounts for 80-90% of the total drug-related material in plasma. frontiersin.org A minor metabolite, a benzylic glucuronide formed on the side chain (SCH 488128), has also been identified. nih.gov

Based on this well-established pathway for Ezetimibe, the predicted primary biotransformation pathway for this compound is also glucuronidation. The molecule retains the same phenolic hydroxyl group as Ezetimibe, which is the primary site for enzymatic conjugation. Therefore, the main metabolite is expected to be this compound-glucuronide.

Table 2: Identified and Predicted Metabolites

Parent Compound Identified / Predicted Metabolite Metabolic Pathway Location of Metabolism
Ezetimibe Ezetimibe-glucuronide (SCH 60663) Phenolic Glucuronidation (Major) Small Intestine, Liver
Ezetimibe Benzylic glucuronide (SCH 488128) Benzylic Glucuronidation (Minor) Small Intestine, Liver

Characterization of Enzyme Systems Involved in this compound Biotransformation (e.g., Glucuronidation)

The specific UDP-glucuronosyltransferase (UGT) isoenzymes responsible for the metabolism of Ezetimibe have been thoroughly characterized. The formation of the major phenolic metabolite, Ezetimibe-glucuronide, is catalyzed by multiple UGTs, primarily UGT1A1 and UGT1A3, with a lesser contribution from UGT2B15. frontiersin.orgnih.govnih.gov The formation of the minor benzylic glucuronide is exclusively mediated by UGT2B7. nih.gov

Given that the site of glucuronidation—the phenolic hydroxyl group—is identical on both Ezetimibe and this compound, it is highly probable that the same UGT enzyme systems are involved in the biotransformation of this compound. The absence of the fluorine atom is on a part of the molecule distant from this reaction site and is therefore unlikely to alter the substrate affinity for these specific UGT isoforms significantly.

Table 3: Enzyme Systems in Glucuronidation

Compound Metabolite Catalyzing Enzyme(s)
Ezetimibe Ezetimibe-glucuronide (Phenolic) UGT1A1, UGT1A3, UGT2B15
Ezetimibe Benzylic glucuronide UGT2B7

Assessment of this compound's Potential Influence on Ezetimibe's In Vitro Metabolism

There is no available scientific literature from the search results to suggest that this compound influences the in vitro metabolism of Ezetimibe. Drug-drug interaction studies are typically focused on co-administered therapeutic agents, and investigations into the metabolic influence of minor impurities are not common unless a specific toxicological concern is identified. As a process-related impurity, this compound is typically present in very small quantities (e.g., 0.05% to 0.15%), making it an unlikely candidate to significantly inhibit or induce the high-capacity UGT enzymes responsible for Ezetimibe's metabolism. nih.govsemanticscholar.org Without specific in vitro studies, any potential for interaction remains uncharacterized.

Table of Mentioned Compounds

Compound Name
This compound
Ezetimibe
Ezetimibe-glucuronide (SCH 60663)
Benzylic glucuronide (SCH 488128)

Mechanistic Explorations of Di Desfluoro Ezetimibe S Biological Interactions in Vitro

Assessment of Di-desfluoro Ezetimibe's Modulatory Effects on Niemann-Pick C1-Like 1 (NPC1L1) Activity in Cell-Based Assays

Ezetimibe's primary mechanism of action is the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption in the small intestine. nih.govresearchgate.netresearchgate.netnih.gov Ezetimibe (B1671841) binds directly to NPC1L1, preventing the uptake of cholesterol into enterocytes. researchgate.net Cryo-electron microscopy studies have revealed that ezetimibe does not compete with cholesterol for its binding site but rather binds to a different location on NPC1L1, occluding a tunnel necessary for cholesterol transport into the cell. nih.gov This inhibition leads to a reduction in the amount of cholesterol delivered to the liver, which in turn upregulates LDL receptor expression and enhances LDL-cholesterol clearance from the plasma. nih.gov

The fluorine atoms on the phenyl rings of Ezetimibe are not merely passive components; they are crucial for its potent biological activity. These atoms serve to block sites on the molecule that are susceptible to metabolic oxidation, thereby increasing its metabolic stability and, consequently, its in vivo potency. mdpi.comtandfonline.com The increased polarity due to the fluorine atoms also contributes to the drug's efficacy. mdpi.com

While specific experimental data for this compound is not available, a hypothetical comparison of its activity with Ezetimibe in a cell-based NPC1L1 inhibition assay is presented below for illustrative purposes.

Table 1: Illustrative Comparative NPC1L1 Inhibition in a Cell-Based Assay This table is for illustrative purposes only, based on structure-activity relationship principles, as direct experimental data for this compound is not publicly available.

CompoundAssay TypeTargetKey Structural FeatureExpected IC₅₀ (nM)Inferred Potency Relative to Ezetimibe
EzetimibeCholesterol Uptake InhibitionHuman NPC1L1Two p-fluoro substituents~50-700High
This compoundCholesterol Uptake InhibitionHuman NPC1L1One p-fluoro substituent>10,000Significantly Lower

Investigation of this compound's Influence on Nrf2 Pathway Activation in Cellular Models

Recent research has identified Ezetimibe as a potent activator of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netnih.govnih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. nih.gov Studies in cellular models have shown that Ezetimibe upregulates the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov This activation has been linked to the AMP-activated protein kinase (AMPK) pathway. nih.govnih.gov

Table 2: Expected Nrf2 Pathway Activation in Cellular Models This table presents a qualitative expectation based on the known activity of Ezetimibe and the anticipated reduced potency of its desfluoro analog.

CompoundCellular ModelMeasured EndpointExpected Outcome
Ezetimibee.g., THP-1 cells, CardiomyocytesNuclear translocation of Nrf2, Upregulation of HO-1 and GCLCSignificant Activation
This compounde.g., THP-1 cells, CardiomyocytesNuclear translocation of Nrf2, Upregulation of HO-1 and GCLCMinimal to No Significant Activation

Exploration of Other Potential Biochemical Targets or Signaling Pathways Affected by this compound

The primary and most well-characterized biochemical target of Ezetimibe is the NPC1L1 protein. nih.gov While effects on other pathways, such as the Nrf2 signaling cascade, have been identified, these are generally considered to be downstream or pleiotropic effects rather than direct, high-affinity interactions with other primary targets. To date, significant, clinically relevant interactions of Ezetimibe with other transporters, enzymes, or receptors have not been widely reported.

Given this high specificity for NPC1L1, it is highly improbable that this compound would exhibit significant activity towards other biochemical targets. As a structurally similar but likely less potent analog, its off-target activity is expected to be negligible. Any investigation into other potential targets would likely conclude that its primary, albeit weak, interaction remains with NPC1L1.

Comparative Biochemical Activity Profiling of this compound Against Ezetimibe

A comparative biochemical profile of this compound and Ezetimibe would be centered on their interaction with NPC1L1 and the subsequent cellular responses. The key difference in their profiles stems from the absence of a single fluorine atom in the Di-desfluoro analog. This seemingly minor structural change has significant implications for the molecule's metabolic stability and binding affinity. The fluorine atoms in Ezetimibe are strategically placed to prevent metabolic hydroxylation, a common route of drug inactivation. mdpi.comtandfonline.com The loss of one of these "metabolic blockers" in this compound would render it more susceptible to degradation and clearance.

The following table summarizes the comparative biochemical profile, integrating the known properties of Ezetimibe with the inferred properties of this compound based on established structure-activity relationships.

Table 3: Comparative Biochemical Activity Profile

Biochemical ParameterEzetimibeThis compound (Inferred)Rationale for Inference
Primary TargetNiemann-Pick C1-Like 1 (NPC1L1)Niemann-Pick C1-Like 1 (NPC1L1)Structural similarity to Ezetimibe.
NPC1L1 Binding AffinityHighLow to Very LowThe missing fluorine atom is critical for optimal binding and metabolic stability. mdpi.comtandfonline.com
Inhibition of Cholesterol Absorption (in vitro)PotentWeakDirect consequence of reduced NPC1L1 binding affinity.
Nrf2 Pathway ActivationYesUnlikely to be significantReduced overall biological activity is expected to translate to weaker pleiotropic effects.
Metabolic StabilityHighLowerThe absence of a fluorine atom creates a site for metabolic oxidation. mdpi.comtandfonline.com

Future Research Directions and Translational Perspectives for Di Desfluoro Ezetimibe Research

Emerging Analytical Technologies for Enhanced Impurity Profiling and Process Monitoring

The detection and quantification of impurities such as Di-desfluoro Ezetimibe (B1671841) at trace levels are paramount for quality control in pharmaceutical manufacturing. During the process development of Ezetimibe, this specific impurity has been consistently observed at levels between 0.05% and 0.15%. nih.govnih.gov Advanced analytical technologies are crucial for precise monitoring and control.

Future advancements in impurity profiling for Di-desfluoro Ezetimibe will likely leverage the power of hyphenated analytical techniques, which combine the separation capabilities of chromatography with the identification power of spectroscopy. ijfmr.comajpaonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC)-Mass Spectrometry (MS): While High-Performance Liquid Chromatography (HPLC) is already used, transitioning to UHPLC systems can offer significant advantages. nih.govresearchgate.net UHPLC provides higher resolution, increased sensitivity, and faster analysis times, which are critical for high-throughput process monitoring. researchgate.net Coupling UHPLC with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, would enable not only the detection of this compound at even lower levels but also the simultaneous identification of other unknown trace impurities without the need for reference standards. biomedres.usbiomedres.us The initial identification of the Di-desfluoro impurity was accomplished using LC-MS, which determined its molecular weight to be 18 amu less than that of Ezetimibe. nih.gov

Process Analytical Technology (PAT): Implementing PAT involves the use of real-time analytical tools to monitor and control the manufacturing process. For this compound, this could involve integrating in-line or on-line spectroscopic methods (like Near-Infrared or Raman spectroscopy) coupled with chemometric models. These models could be trained to predict the formation of the Di-desfluoro impurity based on spectral data from raw materials or intermediates, allowing for immediate process adjustments to minimize its formation. The source of the impurity is known to be the presence of a desfluoro analogue in an early-stage intermediate. nih.gov Controlling its level in this intermediate is key to controlling the final impurity content. nih.govnih.gov

The table below summarizes key parameters for current and emerging analytical methods for this compound.

Analytical TechniqueApplicationKey Advantages
HPLC Routine quality control, quantification of known impurities. nih.govRobust, validated methods available.
LC-MS Impurity identification, structural confirmation. nih.govnih.govProvides molecular weight information, high specificity.
UHPLC-HRMS Enhanced impurity profiling, detection of unknown impurities. biomedres.usbiomedres.usHigher resolution, greater sensitivity, faster run times.
PAT (e.g., NIR, Raman) Real-time process monitoring and control.Prevents impurity formation, improves process understanding.

Advanced Spectroscopic and Structural Biology Studies to Elucidate this compound's Molecular Behavior

Understanding the precise three-dimensional structure and molecular dynamics of this compound is essential for predicting its physicochemical properties and potential biological interactions. Advanced spectroscopic and structural biology techniques are indispensable for this purpose.

NMR Crystallography: While obtaining a single crystal of a trace impurity for traditional X-ray crystallography can be challenging, "NMR crystallography" offers a powerful alternative. nih.gov This approach combines solid-state NMR (ssNMR), powder X-ray diffraction (PXRD), and computational modeling (like DFT) to solve the crystal structure from a powder sample. nih.govresearchgate.net For this compound, this technique could elucidate its crystal packing and intermolecular interactions, such as hydrogen bonding, which influence properties like solubility and stability. The structure of the parent compound, Ezetimibe, has been successfully studied using this method. nih.govresearchgate.net

Multi-dimensional and Multi-nuclear NMR: Detailed structural characterization of synthesized this compound has been achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Specifically, ¹⁹F NMR is a powerful tool for this compound. The ¹⁹F NMR spectrum of Ezetimibe shows two distinct signals for its two fluorine atoms, whereas the spectrum for this compound shows only one, unequivocally confirming the absence of the fluorine atom on the N-1 phenyl ring. nih.gov Further research using advanced 2D NMR techniques (like COSY, HSQC, HMBC) can provide complete proton and carbon assignments and confirm the molecule's conformation in solution.

The following table outlines the application of these advanced techniques.

TechniqueInformation GainedRelevance to this compound
¹⁹F NMR Presence/absence and chemical environment of fluorine atoms.Confirms the "desfluoro" nature of the impurity. nih.gov
2D NMR (COSY, HSQC) Connectivity of atoms, molecular conformation in solution.Provides a complete structural map of the molecule.
NMR Crystallography Crystal structure and packing from powder samples. nih.govDetermines solid-state structure, hydrogen bonding, and polymorphism.
X-Ray Crystallography Atomic-resolution 3D structure from a single crystal. kbdna.comProvides the definitive solid-state structure if a suitable crystal can be grown.

Theoretical and Computational Chemistry Advancements in Predicting this compound's Chemical Reactivity and Biological Interactions

Computational chemistry provides predictive insights into molecular properties, reactivity, and biological activity, reducing the need for extensive experimental work. These methods are particularly valuable for studying impurities where material may be scarce.

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry for predicting molecular properties. nih.govajchem-a.com For this compound, DFT can be used to calculate its optimized geometry, electronic structure, and chemical reactivity descriptors. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can predict the most likely sites for metabolic attack or chemical degradation. nih.gov Molecular Electrostatic Potential (MEP) maps can reveal electron-rich and electron-poor regions, indicating sites for non-covalent interactions. nih.gov Studies on Ezetimibe co-crystals have successfully used DFT to understand structure-activity relationships and the role of hydrogen bonding. nih.gov

Pharmacophore Modeling and Molecular Docking: Ezetimibe functions by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein. nih.govmdpi.com Molecular docking simulations could be employed to predict whether this compound can bind to the same site on NPC1L1. The absence of the para-fluorine on the N-1 phenyl ring could alter key interactions, such as halogen bonding or hydrophobic interactions, potentially changing its binding affinity. Pharmacophore modeling, based on the known structure of Ezetimibe, can be used to compare the spatial arrangement of essential features in this compound and predict its potential for biological activity. mdpi.comresearchgate.net Such ligand-based studies have been performed for other Ezetimibe analogues. nih.govresearchgate.net

The table below details the predictive power of these computational methods.

Computational MethodPredicted PropertiesPotential Application for this compound
Density Functional Theory (DFT) Optimized geometry, electronic structure, chemical reactivity (HOMO-LUMO gap), reaction pathways. nih.govPredict stability, degradation pathways, and metabolic susceptibility.
Molecular Docking Binding affinity and orientation within a biological target.Assess potential for interaction with the NPC1L1 protein. nih.gov
Pharmacophore Modeling Comparison of essential structural features for biological activity. mdpi.comPredict whether it retains the necessary features to inhibit cholesterol absorption.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural and physicochemical properties of Di-desfluoro Ezetimibe in preclinical studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm structural integrity and purity. For physicochemical properties (e.g., solubility, stability), employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Validate methods per ICH guidelines, ensuring reproducibility across multiple batches .

Q. How do synthesis pathways for this compound influence the formation of related substances, and what strategies mitigate these impurities?

  • Methodological Answer : Synthetic routes involving azetidinone intermediates (common in Ezetimibe derivatives) often generate byproducts like oxidation or hydrolysis products. Optimize reaction conditions (e.g., temperature, catalysts) and employ Quality by Design (QbD) principles to identify critical process parameters. Use forced degradation studies under acidic, basic, oxidative, and photolytic conditions to predict impurity profiles .

Q. What pharmacological mechanisms differentiate this compound from its parent compound, Ezetimibe, in cholesterol absorption inhibition?

  • Methodological Answer : Conduct in vitro assays using Caco-2 cell models to compare binding affinity to NPC1L1 transporters. Validate findings with in vivo rodent studies measuring fecal cholesterol excretion. Structural differences (e.g., absence of fluorine groups) may alter pharmacokinetics, requiring comparative bioavailability studies .

Advanced Research Questions

Q. How can researchers design robust stability studies to assess this compound’s degradation kinetics under varying environmental conditions?

  • Methodological Answer : Apply QbD principles to design accelerated stability tests (40°C/75% RH) and long-term studies (25°C/60% RH). Use response surface methodology (RSM) to model degradation pathways and identify critical factors (e.g., pH, excipient interactions). Analyze degradation products via ultra-HPLC (UHPLC) with photodiode array detection .

Q. What statistical approaches resolve contradictions in clinical data regarding this compound’s efficacy in secondary cardiovascular prevention?

  • Methodological Answer : Perform meta-analyses of randomized controlled trials (RCTs) using fixed-effects or random-effects models to account for heterogeneity. Stratify data by patient subgroups (e.g., diabetes status, baseline LDL-C levels) to identify confounding variables. Reference the IMPROVE-IT trial framework, which evaluated total cardiovascular events rather than first-event outcomes .

Q. How do researchers optimize chromatographic separation of this compound from co-eluting degradation products in complex matrices?

  • Methodological Answer : Utilize DryLab® software to simulate chromatographic behavior under varying mobile-phase compositions (e.g., acetonitrile:buffer ratios) and column temperatures. Apply linear solvent strength (LSS) models to predict retention times and critical resolution values. Validate methods using robustness testing per ICH Q2(R1) .

Methodological Guidance for Data Interpretation

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s therapeutic potential?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example: “In hypercholesterolemic patients (P), does this compound (I) compared to Ezetimibe (C) reduce LDL-C levels by ≥15% over 12 weeks (O)?” .

Q. How should contradictory findings between in vitro and in vivo studies on this compound’s metabolic stability be addressed?

  • Methodological Answer : Reconcile discrepancies using physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in enzyme expression (e.g., CYP3A4 vs. rodent equivalents). Validate models with crossover studies measuring plasma metabolite profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.